molecular formula C20H23N3O3 B13137454 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione CAS No. 143353-20-2

1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione

Cat. No.: B13137454
CAS No.: 143353-20-2
M. Wt: 353.4 g/mol
InChI Key: XHDUELLWEKPXNC-UHFFFAOYSA-N
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Description

1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione is a synthetic anthraquinone derivative characterized by amino and hydroxyl substituents at positions 1, 4, 5, and 8. Its structure combines electron-donating amino groups (-NH₂, -NH-C₆H₁₃) and a hydroxyl group (-OH) on the anthracene backbone, conferring unique electronic, solubility, and photochemical properties. This compound is likely synthesized via nucleophilic substitution reactions, leveraging temperature-dependent selectivity to install amino groups at specific positions . Potential applications include dye chemistry and bioactive molecule development, given anthraquinones' historical roles in these fields.

Properties

CAS No.

143353-20-2

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H23N3O3/c1-2-3-4-5-10-23-13-8-9-14(24)18-17(13)19(25)15-11(21)6-7-12(22)16(15)20(18)26/h6-9,23-24H,2-5,10,21-22H2,1H3

InChI Key

XHDUELLWEKPXNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor often used is 1,4-diamino-8-hydroxyanthracene-9,10-dione or related hydroxy-substituted anthraquinones. These can be synthesized via:

  • Sulfonation of anthraquinone to form anthraquinonesulphonic acids.
  • Subsequent halogenation and nitration steps to introduce amino groups after reduction.

Introduction of the Hexylamino Group

The hexylamino substituent at position 5 is introduced by nucleophilic substitution or amination reactions involving:

  • Reaction of a halogenated intermediate (e.g., 5-chloro or 5-bromo derivative) with hexylamine under controlled conditions.
  • Alternatively, direct amination using hexylamine in the presence of oxidizing agents or catalysts to facilitate substitution.

Representative Synthetic Route

A typical synthetic route based on analogous aminoanthraquinone syntheses includes:

Step Description Reagents/Conditions Yield (%) Notes
1 Sulfonation of anthraquinone Concentrated sulfuric acid, 80-100°C - Produces anthraquinonesulphonic acids
2 Halogenation (chlorination/bromination) Chloric acid/HCl or activated chlorine - Forms halogenoanthraquinones
3 Dinitration Nitric acid in sulfuric acid - Introduces nitro groups at desired positions
4 Reduction of nitro groups to amino NaBH4 or catalytic hydrogenation 80-90 Converts nitro to amino groups
5 Nucleophilic substitution with hexylamine Hexylamine, reflux in ethanol or pyridine 60-85 Introduces hexylamino group at position 5
6 Purification Recrystallization or chromatography - Ensures product purity

This sequence is adapted from general aminoanthraquinone syntheses and patent literature on diamino-dihydroxy anthraquinones.

Analytical Characterization Data

The synthesized compound is characterized by:

Technique Observed Data Interpretation
FT-IR Peaks at ~3210 cm⁻¹ (NH), 1664 cm⁻¹ (C=O), 1580 cm⁻¹ (aromatic C=C) Confirms amino, carbonyl, and aromatic groups
1H NMR (DMSO-d6) Multiplets at 6.5-8.5 ppm (aromatic H), signals for NH and hexyl chain protons Confirms substitution pattern and hexylamino presence
LC/MS Molecular ion peak at m/z 354 (M+1) Confirms molecular weight consistent with C20H23N3O3
Melting Point Typically 240-250 °C (varies with purity) Indicates compound stability and purity

These data are consistent with related anthraquinone derivatives and confirm successful synthesis.

Process Optimization and Yield Considerations

  • The nucleophilic substitution step with hexylamine is sensitive to temperature and solvent choice; refluxing in ethanol or pyridine enhances yield.
  • Reduction of nitro groups to amino groups is efficiently achieved with sodium borohydride or catalytic hydrogenation, with yields typically above 80%.
  • Purification via recrystallization from methanol or ethanol is recommended to remove impurities and unreacted starting materials.
  • Overall yields for the multi-step synthesis are reported in the range of 60-85% for the key substitution step, with total yields depending on intermediate purifications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range References
Sulfonation of anthraquinone Concentrated H2SO4, heat Introduce sulfonic acid groups -
Halogenation Chloric acid/HCl, activated chlorine Form halogenoanthraquinones -
Dinitration HNO3/H2SO4 mixture Introduce nitro groups -
Reduction NaBH4 or catalytic hydrogenation Convert nitro to amino groups 80-90%
Amination with hexylamine Hexylamine, reflux in ethanol/pyridine Introduce hexylamino substituent 60-85%
Purification Recrystallization Obtain pure compound -

Chemical Reactions Analysis

Synthetic Preparation and Functional Group Reactivity

The compound features multiple reactive sites, including:

  • Amino groups (1,4-positions)

  • Hydroxy group (8-position)

  • Hexylamino substituent (5-position)

  • Quinone carbonyl groups

Key Reaction Table:

Reaction TypeConditionsExpected TransformationAnalogous System Reference
N-Alkylation Alkyl halides, base (e.g., K₂CO₃)Amino → N-alkylamino substitution
Electrophilic Substitution Nitration/Sulfonation agentsHydroxy → Nitro/Sulfo group replacement
Reduction of Quinone H₂/Pd catalyst, acidic conditionsQuinone → Hydroquinone conversion
Coordination Chemistry Metal ions (Fe³⁺, Cu²⁺)Formation of metal-chelate complexes

N-Alkylation of Amino Groups

The primary and secondary amino groups (1,4-positions) can undergo alkylation. For example:

  • Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) would yield N-methylated derivatives .

  • The hexylamino group (5-position) may participate in further alkylation if steric hindrance permits.

Example Reaction:

1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione+R-XBaseN-alkylated product\text{1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated product}

R = alkyl/aryl; X = halide

Electrophilic Aromatic Substitution

The hydroxy group at position 8 is electron-donating, activating the ring toward electrophiles. Potential reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at adjacent positions.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Regioselectivity Note : Substituents direct incoming electrophiles to specific positions based on electronic and steric effects .

Quinone Reduction

The anthraquinone core can be reduced to hydroquinone under hydrogenation conditions (H₂/Pd catalyst in acetic acid), as demonstrated in related systems:

Quinone+H2Pd/C, AcOHHydroquinone\text{Quinone} + \text{H}_2 \xrightarrow{\text{Pd/C, AcOH}} \text{Hydroquinone}

This reaction is critical for modulating redox properties .

Metal Chelation

The compound’s amino and hydroxy groups enable coordination with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Such interactions are utilized in dyeing applications and catalysis .

Hypothetical Reaction Scheme

Based on analogous anthraquinone systems:

  • Sulfonation at position 7 (ortho to hydroxy group):

    8-HydroxyH2SO47-Sulfo-8-hydroxy\text{8-Hydroxy} \xrightarrow{\text{H}_2\text{SO}_4} \text{7-Sulfo-8-hydroxy}
  • Acylation of amino groups :

    1,4-Diamino+AcCl1,4-Diacetamido\text{1,4-Diamino} + \text{AcCl} \rightarrow \text{1,4-Diacetamido}

Research Gaps and Limitations

  • No direct studies on 1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione were identified in the reviewed literature.

  • Predictions rely on reactivity patterns of simpler anthraquinones like 1,4-diamino-5,8-dihydroxyanthraquinone (CAS 16517-70-7) .

  • Experimental validation is required to confirm reaction outcomes and regioselectivity.

Key Structural Comparisons

Property1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione1,4-Diamino-5,8-dihydroxyanthraquinone
Molecular Weight 356.37 g/mol (calculated)270.24 g/mol
Reactive Sites 2° amine, 1° amine, phenol1° amine, phenol
Solubility Likely polar aprotic solvents (DMF, DMSO)Limited solubility in water

Scientific Research Applications

1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key analogs :

  • 2,3-(Dibutylamino)anthracene-9,10-dione (5b) and 1,4-(dibutylamino)anthracene-9,10-dione (5d) .
  • 1-Hydroxy-4-methoxyanthracene-9,10-dione (4) and 1,4-dimethoxyanthracene-9,10-dione (5) .
  • Natural tetrahydro-5,8-anthraquinones (e.g., austrocortirubin derivatives) .
Property Target Compound 5b/5d 4/5 Natural Tetrahydro-5,8-Analogs
Substituents 1,4-diamino; 5-hexylamino; 8-OH 2,3-dibutylamino (5b); 1,4-dibutylamino (5d) 1-OH/4-OCH₃ (4); 1,4-di-OCH₃ (5) C5/C8 ketones; methoxy, hydroxyl, methyl groups
Alkyl Chain Length Hexyl (C₆) Butyl (C₄) None (methoxy) Methyl (C₁)
Synthetic Yield Not reported 17% (5b); 83% combined (5c+5d) Not explicitly stated N/A (natural isolation)
Stability Likely enhanced (hydroxyl + amino groups) Moderate High (methoxy groups) Low (oxidized C5/C8 ketones)
Chromatography (Rf) Not reported 0.67 (5b/5d) Not applicable Not reported

Analysis :

  • Substituent Reactivity: Amino groups (target, 5b/5d) are more nucleophilic than methoxy (4/5), favoring electrophilic reactions. The hydroxyl group at C8 may stabilize the structure via intramolecular hydrogen bonding, contrasting with natural analogs prone to oxidation at C5/C8 .
2.3 Bioactivity and Stability
  • Natural Analogs: Tetrahydro-5,8-anthraquinones (e.g., austrocortirubin) are rare due to instability but exhibit bioactivity . The target compound’s hydroxyl and amino groups may enhance stability and enable hydrogen bonding in biological targets.
  • Electronic Effects: Amino groups increase electron density on the anthracene ring compared to methoxy, altering redox properties and UV-Vis absorption, which is critical for dye applications .
2.4 Physical and Spectral Properties
Property Target Compound 5b/5d 4/5
Color Not reported Dark blue (5b/5d) Yellow (4); Orange (5)
Solubility Likely moderate (polar + nonpolar groups) Low (alkyl chains) High (methoxy groups)
¹H-NMR Features Expected NH₂/NH-C₆H₁₃ signals Not reported δ 3.76–3.94 (-OCH₃)

Biological Activity

1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione is an anthraquinone derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes two amino groups and a hydroxy group, contributing to its reactivity and interaction with biological targets. Its molecular formula is C₁₅H₁₈N₄O₂, with a molecular weight of approximately 353.41 g/mol.

Chemical Structure and Properties

The compound's structure allows for various interactions within biological systems. The presence of amino groups enhances nucleophilic substitutions, while the hydroxy group can engage in hydrogen bonding and coordination with metal ions. These properties are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight353.41 g/mol
Functional GroupsAmino, Hydroxy
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that 1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit topoisomerases, enzymes essential for DNA replication and transcription, similar to established chemotherapeutic agents like Doxorubicin .

Key Findings:

  • Cytotoxicity: The compound demonstrated potent cytotoxic effects against human glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231) cell lines .
  • Mechanism of Action: Its interaction with DNA structures, particularly G-quadruplexes, may lead to alterations in gene expression and cellular pathways associated with tumor growth.

Other Biological Activities

In addition to its anticancer properties, 1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione has shown potential antibacterial and antifungal activities. Its derivatives have been noted for their ability to inhibit bacterial growth and exhibit anti-inflammatory properties .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Efficacy:
    • Researchers synthesized various anthraquinone derivatives and tested their cytotoxicity using MTT assays.
    • Results indicated that the synthesized compounds had comparable potency to Doxorubicin against glioblastoma cells .
  • DNA Binding Studies:
    • Molecular docking studies revealed that 1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione binds to DNA topoisomerase through an intercalative mode.
    • This interaction was confirmed through electrophoretic mobility shift assays .

Q & A

Q. What methods reconcile conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Re-examine synthetic conditions for unintended byproducts (e.g., over-alkylation). Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Compare with crystallographic data (e.g., CCDC 2209381 ) to confirm substituent positions. Batch-to-batch consistency is critical for reproducibility .

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